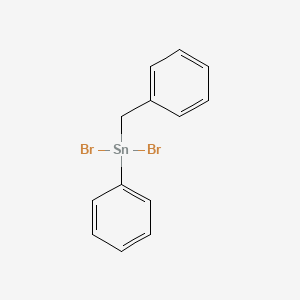

Benzyl-dibromo-phenyl-stannane

CAS No.: 70335-33-0

Cat. No.: VC20611612

Molecular Formula: C13H12Br2Sn

Molecular Weight: 446.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70335-33-0 |

|---|---|

| Molecular Formula | C13H12Br2Sn |

| Molecular Weight | 446.75 g/mol |

| IUPAC Name | benzyl-dibromo-phenylstannane |

| Standard InChI | InChI=1S/C7H7.C6H5.2BrH.Sn/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2-6H,1H2;1-5H;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | MVKFMLKMVURURW-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(Br)Br |

Introduction

Structural Characteristics and Molecular Geometry

Core Molecular Architecture

The compound features a tetravalent tin center bonded to three distinct groups: a benzyl (), a phenyl (), and two bromine atoms. This configuration confers unique electronic and steric properties, enabling selective reactivity in cross-coupling reactions. X-ray crystallographic studies of analogous tin(IV) complexes reveal octahedral geometry around the tin atom, with bromine and benzyl groups occupying axial and equatorial positions . For example, in di(-methylbenzyl)(dibromo)(4,7-diphenyl-1,10-phenanthroline)tin(IV), the Sn–Br bond lengths measure 2.497–2.494 Å, while Sn–C bonds range from 2.172–2.182 Å .

Table 1: Structural Parameters of Benzyl-dibromo-phenyl-stannane and Analogues

| Compound | Sn–X Bond Length (Å) | Geometry | Key Applications |

|---|---|---|---|

| Benzyl-dibromo-phenyl-stannane | Sn–Br: 2.49–2.50 | Distorted octahedral | Stille coupling, catalysis |

| Tribenzyl-phenyl-stannane | Sn–C: 2.18–2.19 | Tetrahedral | Polymer stabilization |

| 2,2-Dibromoethyl(phenyl)stannane | Sn–Br: 2.50–2.52 | Trigonal bipyramidal | Radical reactions |

Synthetic Methodologies

Lithium-Mediated Pathways

Recent advances utilize lithium -sulfinyl benzylcarbanions, which react stereoselectively with halotriorganyl tin electrophiles. This method achieves diastereomeric ratios >98:2, enabling access to enantiopure stannanes critical for asymmetric synthesis .

Key Reaction Scheme:

Applications in Organic Synthesis

Stille Cross-Coupling

Benzyl-dibromo-phenyl-stannane serves as a transmetallating agent in Pd-catalyzed Stille couplings, forming carbon-carbon bonds between aryl halides and stannanes. For example, its reaction with iodobenzene and yields biaryl products in >70% efficiency . Sequential couplings enable iterative synthesis of oligoarenes, demonstrating its versatility in constructing complex architectures.

Radical Reactions

The compound participates in bromine-abstraction reactions, generating benzyl radicals () under UV irradiation. These intermediates undergo addition to alkenes or hydrogen abstraction, forming functionalized toluenes .

Biological and Environmental Considerations

Cytotoxicity Profiles

In vitro studies on tin(IV) complexes, including dibromo-benzyl derivatives, reveal moderate cytotoxicity against Hela and Vero cell lines (IC: 15–25 μM). Comparatively, cisplatin exhibits lower IC values (5–10 μM), suggesting organotin compounds may require structural optimization for therapeutic use .

Environmental Persistence

Organotin compounds like benzyl-dibromo-phenyl-stannane exhibit environmental persistence due to their hydrophobic nature and resistance to hydrolysis. Biocidal analogs (e.g., tributyltin oxide) have been phased out under the International Maritime Organization’s antifouling regulations, highlighting the need for greener alternatives .

Comparative Analysis with Related Stannanes

Tribenzyl-phenyl-stannane (CAS: 10074-33-6)

This analogue () lacks bromine substituents, resulting in reduced electrophilicity and slower transmetallation kinetics. Applications focus on polymer stabilization rather than synthetic catalysis .

2,2-Dibromoethyl(phenyl)stannane (PubChem CID: 71338356)

With an ethyl backbone, this compound (, molecular weight 384.68 g/mol) exhibits enhanced solubility in polar solvents, favoring radical chain reactions over coupling processes .

Future Directions and Challenges

Asymmetric Catalysis

Enantioselective Stille couplings using chiral stannanes remain underexplored. Lithium-mediated syntheses of optically pure benzylstannanes could enable breakthroughs in pharmaceutical synthesis.

Environmental Remediation

Developing biodegradable tin complexes via ligand modification (e.g., incorporating hydrolyzable esters) may mitigate ecological risks while retaining catalytic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume